molecular formula C11H11BrN4O2 B1359175 N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine CAS No. 155601-10-8

N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine

Cat. No.: B1359175
CAS No.: 155601-10-8
M. Wt: 311.13 g/mol
InChI Key: BVXQXNZIQJBTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound bearing the Chemical Abstracts Service registry number 155601-10-8. The IUPAC name is designated as 2-benzyl-5-bromo-N-methyl-4-nitropyrazol-3-amine, reflecting the precise positioning of each functional group within the pyrazole ring system. Alternative systematic names include 1-Benzyl-3-bromo-N-methyl-4-nitro-1H-pyrazol-5-amine, which emphasizes the numbering system starting from the nitrogen atom bearing the benzyl substituent.

The compound's molecular descriptor registry includes the MDL number MFCD09972277, providing additional identification parameters for database searches and chemical inventory management. The InChI key BVXQXNZIQJBTFS-UHFFFAOYSA-N serves as a unique identifier for computational chemistry applications and structural database queries. The Simplified Molecular Input Line Entry System representation CNC1=C(C(=NN1CC2=CC=CC=C2)Br)N+[O-] encodes the complete structural information including the connectivity and formal charges of all atoms within the molecule.

Identifier Type Value
Chemical Abstracts Service Number 155601-10-8
PubChem Compound Identifier 22918634
Molecular Formula C₁₁H₁₁BrN₄O₂
IUPAC Name 2-benzyl-5-bromo-N-methyl-4-nitropyrazol-3-amine
Common Synonyms 1-Benzyl-3-bromo-N-methyl-4-nitro-1H-pyrazol-5-amine; 5-Benzylamino-3-bromo-1-methyl-4-nitropyrazole
Registry Numbers MFCD09972277

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits distinctive structural features derived from its heterocyclic pyrazole core and multiple substituents. The pyrazole ring adopts a planar configuration characteristic of five-membered aromatic heterocycles, with the nitrogen atoms positioned at the 1 and 2 positions contributing to the ring's electron density distribution. The benzyl group attached to N-1 introduces conformational flexibility through rotation around the N-C bond, allowing for various spatial orientations that influence the compound's overall three-dimensional structure.

Crystallographic studies of related pyrazole derivatives indicate that compounds bearing similar substitution patterns tend to form intermolecular hydrogen bonding networks in the solid state. The presence of the methylamino group at position 5 provides a hydrogen bond donor capability, while the nitro group at position 4 serves as both an electron-withdrawing substituent and a potential hydrogen bond acceptor. The bromo substituent at position 3 contributes significant steric bulk and influences the electronic properties of the pyrazole ring through its halogen bonding interactions.

Property Value
Physical State Solid
Color Not specified in literature
Melting Point 115-116°C
Molecular Weight 311.13 g/mol
Density Not reported in available data
Solubility Not fully characterized in available data

The three-dimensional conformational analysis reveals that the nitro group exhibits a near-planar orientation with respect to the pyrazole ring, maximizing conjugation and stabilizing the electronic structure through resonance interactions. The bromo substituent occupies a position that minimizes steric hindrance with adjacent groups while maintaining optimal orbital overlap for electronic effects. The benzyl group's orientation is influenced by both steric and electronic factors, with the phenyl ring capable of adopting various dihedral angles relative to the pyrazole plane.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through analysis of proton, carbon-13, and nitrogen-15 chemical shifts. The compound's nuclear magnetic resonance fingerprint reveals characteristic signals that confirm the proposed structure and provide insights into electronic environments of individual atoms. Proton nuclear magnetic resonance spectroscopy demonstrates the methylamino proton signals, benzyl group protons, and aromatic proton resonances, each exhibiting distinct chemical shifts influenced by the electronic effects of neighboring substituents.

Carbon-13 nuclear magnetic resonance analysis reveals the carbonyl carbon environments within the pyrazole ring system, with chemical shifts significantly influenced by the electron-withdrawing nitro group and the electron-donating methylamino substituent. The benzyl carbon signals appear in the aromatic region, while the methyl carbon of the methylamino group exhibits characteristic upfield chemical shifts. Nitrogen-15 nuclear magnetic resonance spectroscopy, when available, provides valuable information about the nitrogen environments within the pyrazole ring and the methylamino group, with chemical shifts reflecting the electronic nature of each nitrogen atom.

Studies of related pyrazole compounds indicate that the nuclear magnetic resonance chemical shifts are highly sensitive to tautomeric forms and conformational changes. The nitrogen-15 chemical shifts particularly serve as diagnostic tools for distinguishing between different tautomeric species, with sp³-type and sp²-type nitrogen atoms exhibiting markedly different chemical shift ranges. The vicinal coupling constants between protons on the pyrazole ring provide additional structural information, with typical ³J(H,H) coupling constants ranging from 2.6 to 3.6 Hz depending on the substitution pattern.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The nitro group exhibits strong absorption bands in the region of 1500-1600 cm⁻¹, while the methylamino group shows N-H stretching vibrations in the 3200-3400 cm⁻¹ region. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, and the pyrazole ring breathing modes contribute to the fingerprint region below 1500 cm⁻¹.

Tautomeric Behavior and Conformational Studies

The tautomeric behavior of this compound represents a complex aspect of its structural chemistry, influenced by the electronic effects of multiple substituents and environmental factors such as solvent polarity and temperature. Related pyrazole derivatives demonstrate significant tautomeric equilibria that can dramatically affect their chemical and physical properties. The presence of the methylamino group at position 5 introduces the possibility of prototropic tautomerism, where hydrogen migration between nitrogen and oxygen atoms can generate different tautomeric forms.

Research on analogous pyrazole systems reveals that tautomeric preferences are strongly influenced by solvent effects, with polar protic solvents generally favoring different tautomeric distributions compared to nonpolar solvents. In chloroform or benzene solutions, pyrazole derivatives typically exhibit predominant existence as specific tautomeric forms, while in dimethyl sulfoxide, alternative tautomeric species may become more prevalent. The nuclear magnetic resonance chemical shifts serve as sensitive probes for tautomeric equilibria, with nitrogen-15 spectroscopy providing particularly valuable information about the electronic environments of different nitrogen atoms.

Conformational studies indicate that the benzyl group undergoes restricted rotation around the N-C bond, creating multiple conformational isomers with different energies. The steric interactions between the benzyl group and other substituents on the pyrazole ring influence the preferred conformational arrangements. Computational studies of related compounds suggest that the lowest energy conformations typically involve orientations that minimize steric clashes while maximizing favorable electronic interactions.

The electronic effects of the bromo and nitro substituents significantly influence the tautomeric equilibria by altering the electron density distribution within the pyrazole ring system. The electron-withdrawing nature of these groups affects the basicity of nitrogen atoms and the acidity of potential proton donor sites, thereby shifting tautomeric equilibria toward specific forms. Temperature-dependent nuclear magnetic resonance studies of similar compounds reveal that tautomeric exchange rates can vary significantly with thermal energy, providing insights into the activation barriers for prototropic rearrangements.

Solid-state studies using X-ray crystallography of related pyrazole derivatives demonstrate that intermolecular hydrogen bonding can stabilize particular tautomeric forms in the crystalline state. The formation of dimeric structures through hydrogen bonding interactions between molecules can influence the observed tautomeric preferences, with certain forms being preferentially stabilized through crystal packing effects. The comparison between solution-state and solid-state structural data provides comprehensive understanding of the tautomeric behavior under different conditions.

Properties

IUPAC Name

2-benzyl-5-bromo-N-methyl-4-nitropyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c1-13-11-9(16(17)18)10(12)14-15(11)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXQXNZIQJBTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NN1CC2=CC=CC=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine, also known as 2-benzyl-5-bromo-N-methyl-4-nitropyrazol-3-amine, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C11H11BrN4O2C_{11}H_{11}BrN_{4}O_{2} and a molecular weight of 311.13 g/mol, is primarily investigated for its anti-inflammatory and anticancer properties.

The compound's structure includes a benzyl group, a bromo substituent, and a nitro group on the pyrazole ring, which are critical for its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC11H11BrN4O2C_{11}H_{11}BrN_{4}O_{2}
Molecular Weight311.13 g/mol
Melting Point115–116 °C
Purity≥95%

Biological Activity

Recent studies have highlighted the biological activities of pyrazole derivatives, including this compound. The following sections detail its anticancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-(1-benzyl-3-bromo-4-nitro)MCF73.79
N-(1-benzyl-3-bromo-4-nitro)SF-26812.50
N-(1-benzyl-3-bromo-4-nitro)NCI-H46042.30

These findings suggest that the compound may induce apoptosis or inhibit proliferation in these cancer cells through mechanisms that require further investigation.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have been reported to possess anti-inflammatory effects. For example, studies have shown that modifications in the pyrazole structure can lead to enhanced inhibition of inflammatory markers in cellular models. The presence of the nitro group is often associated with increased anti-inflammatory activity.

Case Studies

A notable study by Bouabdallah et al. explored various pyrazole derivatives, including those structurally related to N-(1-benzyl-3-bromo-4-nitro). Their results indicated significant cytotoxic potential against Hep-2 and P815 cell lines, with IC50 values suggesting effective inhibition of tumor growth.

Table 2: Cytotoxicity Results from Bouabdallah et al.

CompoundCell LineIC50 (mg/mL)
Compound A (related structure)Hep-23.25
Compound B (related structure)P81517.82

The precise mechanism by which N-(1-benzyl-3-bromo-4-nitro) exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell cycle regulation and apoptosis pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine, exhibit significant anticancer properties. For example, research has shown that similar pyrazole derivatives can inhibit cancer cell proliferation in various cancer types, including breast and lung cancers. The presence of the nitro group is believed to enhance the compound's reactivity and biological activity against tumor cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Pyrazole derivatives have been noted for their ability to combat antibiotic-resistant bacteria, making them promising candidates for developing new antimicrobial agents . The structural characteristics of this compound may contribute to its efficacy against a range of pathogens.

Enzyme Inhibition Studies

Research into the pharmacological applications of pyrazole derivatives has highlighted their role as enzyme inhibitors. For instance, studies have demonstrated that certain pyrazole compounds can inhibit specific enzymes involved in cancer cell metabolism, thereby reducing tumor growth rates . This mechanism is particularly relevant for designing targeted therapies that minimize side effects associated with traditional chemotherapy.

Development of Functional Materials

In addition to biological applications, this compound can be utilized in the development of functional materials. Its unique chemical structure allows it to be incorporated into polymers and other materials, potentially enhancing their properties such as thermal stability and mechanical strength. Research is ongoing to explore these applications further .

Case Studies and Research Findings

StudyFocusFindings
Evren et al. (2019)Anticancer ActivityDemonstrated strong selectivity against human cancer cell lines with IC50 values indicating significant cytotoxicity .
MDPI Review (2022)Antimicrobial PropertiesHighlighted the effectiveness of pyrazole derivatives against drug-resistant bacteria .
ACS Journal (2021)Enzyme InhibitionIdentified enzyme inhibition mechanisms that could lead to reduced tumor growth rates .

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at position 3 serves as a key site for transition-metal-mediated coupling.

Direct Arylation

Electron-withdrawing substituents (e.g., nitro at position 4) enhance the pyrazole ring’s electrophilicity, enabling efficient C5-arylation under Pd catalysis.

Catalyst System Base Solvent Temp. Yield Source
PdCl(C₃H₅)(dppb) (1 mol%)KOAcDMA150°C85–90%

Example: Coupling with 4-bromobenzonitrile forms C5-arylated pyrazoles. Electron-deficient aryl bromides (e.g., nitro-substituted) achieve higher yields (84–90%) due to improved oxidative addition kinetics .

Buchwald-Hartwig Amination

The bromo group undergoes Pd-catalyzed C–N coupling with primary/secondary amines. Ligands like L18 (dialkylbiarylphosphine) enable coupling at low catalyst loadings (0.5–1 mol%) . For sterically hindered amines, Pd/L23 systems show superior selectivity for monoarylation .

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at position 4 activates the pyrazole ring for SNAr at C3–Br.

Key Conditions :

  • Nucleophiles : Amines, alkoxides, or thiols.

  • Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO).

  • Temp. : 80–120°C.

Notably, SNAr competes with cross-coupling pathways; selectivity depends on catalyst presence and nucleophile strength .

Nitro Group Transformations

The nitro group offers versatile functionalization routes:

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to NH₂. The resulting 4-amino derivative can undergo:

  • Schiff base formation with aldehydes.

  • Diazo coupling for azo dye synthesis.

Cyclization Reactions

Reduction to NH₂ enables intramolecular cyclization. For example, reaction with α,ω-dihaloalkanes forms fused bicyclic pyrazolo[1,5-a]pyrimidines .

Functionalization of the N-Methylamine Group

The N-methylamine at position 5 exhibits limited reactivity due to steric hindrance but can participate in:

  • Quaternization : Alkylation with methyl iodide forms a quaternary ammonium salt.

  • Oxidation : MnO₂-mediated oxidation yields an N-formyl derivative.

Stability and Side Reactions

  • Nitro Group Stability : Resists hydrolysis under acidic/basic conditions but decomposes above 200°C.

  • Competing Pathways : Cross-coupling at C3–Br is favored over C5–H activation due to nitro’s meta-directing effect .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural motifs (e.g., benzyl, methylamine, heterocyclic cores) but differ in substituents, ring systems, or functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents/Ring System Notable Features
N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine (Target Compound) C₁₁H₁₁BrN₄O₂ 311.13 Pyrazole, Br, NO₂, benzyl, N-methylamine Electron-withdrawing Br/NO₂; lipophilic
USP Sibutramine Related Compound D (Hydrochloride) C₁₇H₂₅ClN₂·HCl 329.3 (free base) Cyclobutyl, 4-chlorophenyl, N-methylamine Chlorophenyl; tertiary amine salt
N,N-di-(4-chlorobenzyl)-N-methylamine (By-product, ) C₁₅H₁₅Cl₂N 284.2 Two 4-chlorobenzyl groups, N-methylamine Bulky substituents; potential dimerization
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide C₁₆H₁₆ClN₃O 301.77 Pyrrole, CN, CH₃, chloroacetamide Electron-deficient cyano group
N-(4-Chlorobenzyl)-3-fluorobenzylamine () C₁₄H₁₂ClF₂N 267.7 Dual benzyl (Cl/F substituted), primary amine Halogenated aromatic systems

Key Comparative Insights

Heterocyclic Core Differences: The pyrazole ring in the target compound contrasts with pyrrole (e.g., sc-354104) or non-aromatic cores (e.g., cyclobutyl in Sibutramine analogs). Pyrazoles exhibit greater aromatic stability and hydrogen-bonding capacity compared to pyrroles, which may influence binding affinity in biological systems.

In contrast, cyano (sc-354104) or chloro (e.g., Sibutramine analogs) substituents offer distinct electronic and steric profiles . Benzyl vs. Halogenated Benzyl: The unsubstituted benzyl group in the target compound may confer different lipophilicity compared to 4-chlorobenzyl () or 3-fluorobenzyl (), affecting membrane permeability or metabolic stability.

Amine Functionality :

  • The N-methylamine group in the target compound is a secondary amine, while Sibutramine analogs () feature tertiary amines. Primary amines (e.g., N-(4-Chlorobenzyl)-3-fluorobenzylamine) exhibit higher reactivity in conjugation or salt formation.

Synthetic By-products and Impurities :

  • The formation of N,N-di-(4-chlorobenzyl)-N-methylamine (31.3% yield, ) highlights challenges in controlling selectivity during benzylation reactions, a consideration relevant to the synthesis of the target compound .

Preparation Methods

Pyrazole Core Formation

A common approach to pyrazole synthesis involves condensation of hydrazines with 1,3-dicarbonyl compounds or related precursors. For example, primary amines can be converted into N-substituted pyrazoles under controlled conditions:

  • Reaction of primary aliphatic or aromatic amines with diketones and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C for 1.5 h yields N-substituted pyrazoles.
  • Workup involves extraction, washing, drying, and purification by column chromatography.

Bromination at Position 3

  • Bromination of the pyrazole ring is achieved by treating the 3-amino or 3-methyl pyrazole derivatives with brominating agents under mild conditions to selectively brominate at position 3.
  • For example, 3-amino-5-methylpyrazole can be brominated to yield 3-methyl-5-bromopyrazole.

Nitration at Position 4

  • The introduction of the nitro group at position 4 is typically performed by electrophilic aromatic substitution using nitrating agents such as nitric acid or nitrating mixtures under controlled temperature to avoid overreaction or ring degradation.
  • This step is often done after ring formation and bromination to ensure regioselectivity.

Representative Synthetic Route (Summarized)

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Ring closure 3-aminocrotononitrile + hydrazine hydrate, reflux 60-90 °C, 8-24 h 3-amino-5-methylpyrazole High Pyrazole ring formation
2 Bromination Brominating agent (e.g., NBS), mild conditions 3-methyl-5-bromopyrazole Moderate Selective bromination at position 3
3 Nitration Nitrating agent (HNO3 or mixture), controlled temp 3-bromo-4-nitro-pyrazole derivative Moderate Electrophilic substitution at position 4
4 N-Benzylation and N-methylamine introduction Benzyl halide, methylamine, coupling agent (e.g., HATU), DMF, room temp N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine Moderate to good Coupling and alkylation steps

Detailed Research Findings and Notes

  • The direct preparation of N-substituted pyrazoles from primary amines and diketones using O-(4-nitrobenzoyl)hydroxylamine as a reagent in DMF at 85 °C provides a mild and efficient route to substituted pyrazoles, which can be adapted for the target compound's pyrazole core.
  • Bromination reactions on pyrazole rings are well-documented to proceed regioselectively at position 3 when starting from 3-amino or 3-methyl pyrazoles, using brominating agents like N-bromosuccinimide (NBS) or bromine under controlled conditions.
  • Nitration at position 4 requires careful control of reaction conditions to avoid ring degradation and ensure selective substitution; literature suggests moderate temperatures and dilute nitrating mixtures.
  • N-Benzylation and N-methylamine introduction can be efficiently achieved through coupling reactions employing HATU or similar reagents in polar aprotic solvents such as DMF, followed by chromatographic purification.
  • Purification of intermediates and final products typically involves silica gel column chromatography using mixtures of hexane and ethyl acetate or methanol as eluents.

Data Table of Key Reaction Conditions and Yields

Intermediate/Product Reagents/Conditions Solvent Temperature Time Yield (%) Reference
3-amino-5-methylpyrazole 3-aminocrotononitrile + hydrazine hydrate Water 60-90 °C 8-24 h High
3-methyl-5-bromopyrazole Brominating agent (e.g., NBS) Various RT to mild Few hours Moderate
3-bromo-4-nitro-pyrazole derivative Nitrating agent (HNO3 or mixture) Various Controlled Few hours Moderate Inferred
This compound Benzyl halide, methylamine, HATU, DMF DMF RT Overnight Moderate

Q & A

How can the multi-step synthesis of N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine be optimized for yield and purity?

Level: Advanced
Methodological Answer:
Synthesis optimization often involves adjusting reaction conditions (e.g., temperature, solvent, catalyst) and purification techniques. For pyrazole derivatives, cyclization using phosphorus oxychloride (POCl₃) at 120°C has been effective in forming the pyrazole core . To introduce the bromo and nitro groups, sequential electrophilic substitution reactions are recommended, with careful control of stoichiometry to avoid over-substitution. Post-synthetic modifications, such as reductive amination for the N-methylamine group, require inert atmospheres (e.g., N₂) to prevent oxidation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in ethanol can enhance purity. Monitoring intermediates by TLC and NMR ensures stepwise fidelity .

What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Level: Basic
Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify substituent positions and confirm regioselectivity. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the pyrazole C-3 bromo substituent deshields adjacent carbons .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C₁₁H₁₁BrN₄O₂ requires m/z 311.13) .
  • IR Spectroscopy : Detect functional groups (e.g., nitro group stretching at ~1520 cm⁻¹).
    Contradictions arise from solvent effects or impurities. Cross-validation with elemental analysis (e.g., C, H, N percentages within ±0.3% of theoretical values) resolves ambiguities .

How do the bromo and nitro substituents influence the compound’s reactivity in further functionalization?

Level: Advanced
Methodological Answer:
The electron-withdrawing nitro group at C-4 directs electrophilic attacks to the C-5 position, while the bromo group at C-3 acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings). However, steric hindrance from the benzyl group at N-1 may limit accessibility. Computational studies (DFT) predict the nitro group’s meta-directing effect, favoring substitutions at C-5 over C-4 . Experimental validation via X-ray crystallography or NOESY NMR can confirm regiochemical outcomes .

What strategies address discrepancies in biological activity data across different assays?

Level: Advanced
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or compound stability. For antimicrobial testing, ensure consistent inoculum sizes and use positive controls (e.g., ciprofloxacin). If the compound shows activity in vitro but not in vivo, evaluate pharmacokinetic parameters (e.g., metabolic stability via liver microsome assays). Dose-response curves (IC₅₀ values) and statistical analysis (e.g., ANOVA) help identify outliers .

How should researchers handle the compound’s stability and storage?

Level: Basic
Methodological Answer:
The compound’s nitro group makes it light-sensitive. Store in amber vials at –20°C under inert gas (argon). Monitor decomposition via HPLC; degradation products (e.g., reduced nitro to amine) appear as new peaks. The melting point (140–160°C) indicates thermal stability during handling . Avoid aqueous solutions unless buffered at pH 6–7 to prevent hydrolysis of the bromo substituent .

What computational methods predict the compound’s potential as a kinase inhibitor?

Level: Advanced
Methodological Answer:
Molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR or BRAF) can prioritize targets. Use the compound’s 3D structure (optimized via Gaussian DFT) for docking. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the nitro group). Validate predictions with in vitro kinase assays (e.g., ADP-Glo™) .

How can isomerism (e.g., tautomerism in the pyrazole ring) be characterized?

Level: Advanced
Methodological Answer:
Pyrazole tautomers (1H vs. 2H) are distinguished by ¹H NMR: In the 1H form, the N-methylamine proton resonates as a singlet at δ 2.8–3.1 ppm. Dynamic NMR at variable temperatures (e.g., 25°C to 60°C) detects tautomeric exchange. X-ray crystallography provides definitive proof of solid-state structure .

What are the best practices for evaluating toxicity in the absence of comprehensive data?

Level: Basic
Methodological Answer:
Use tiered testing:

Ames test for mutagenicity (Salmonella typhimurium strains TA98/TA100).

MTT assay for cytotoxicity (IC₅₀ in HEK293 or HepG2 cells).

hERG assay to assess cardiac risk (patch-clamp electrophysiology).
If data are limited, apply read-across models using structurally similar compounds (e.g., pyrazole derivatives with nitro groups) .

How does the benzyl group at N-1 affect solubility and formulation?

Level: Advanced
Methodological Answer:
The hydrophobic benzyl group reduces aqueous solubility (<0.1 mg/mL in PBS). Strategies include:

  • Salt formation (e.g., hydrochloride salt increases solubility via protonation of the methylamine).
  • Nanoformulation (liposomes or PEGylated nanoparticles).
  • Co-solvents (e.g., DMSO:water 1:9 for in vitro assays). LogP calculations (e.g., 2.8 via ChemDraw) guide solvent selection .

What analytical methods resolve synthetic byproducts (e.g., dehalogenated derivatives)?

Level: Advanced
Methodological Answer:
Byproducts (e.g., debrominated analogs) are separable via RP-HPLC (C18 column, acetonitrile/water gradient). HRMS identifies exact masses (e.g., loss of Br: Δm/z –79.9). Reaction monitoring via in situ IR detects intermediates (e.g., nitro group reduction). Optimize reaction conditions (e.g., lower temperature for bromination) to minimize side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.